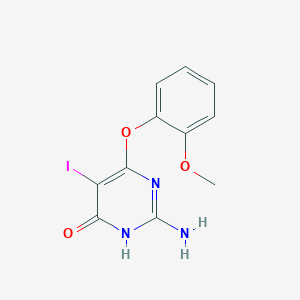
N'-(4-hydroxy-3-iodobenzylidene)-2-(3-methylphenoxy)acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-hydroxy-3-iodobenzylidene)-2-(3-methylphenoxy)acetohydrazide, also known as HIH or HIBA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
作用機序
The exact mechanism of action of N'-(4-hydroxy-3-iodobenzylidene)-2-(3-methylphenoxy)acetohydrazide is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. In cancer cells, this compound has been shown to inhibit the activity of several enzymes involved in cell proliferation and survival, such as AKT and ERK. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
In plants, this compound is thought to promote growth and stress tolerance through the activation of various signaling pathways, such as the MAPK pathway and the ROS signaling pathway.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the system being studied. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, as well as inhibit cell migration and invasion. In plants, this compound has been shown to promote root growth and enhance stress tolerance.
実験室実験の利点と制限
One advantage of N'-(4-hydroxy-3-iodobenzylidene)-2-(3-methylphenoxy)acetohydrazide is its relatively simple synthesis method, which allows for easy production of the compound in the lab. Additionally, this compound has been shown to have low toxicity in both cancer cells and plants, making it a potentially safe and effective treatment option.
One limitation of this compound is its limited solubility in water, which can make it difficult to work with in certain experiments. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
将来の方向性
There are several potential future directions for research on N'-(4-hydroxy-3-iodobenzylidene)-2-(3-methylphenoxy)acetohydrazide. In medicine, further studies are needed to fully understand the anti-cancer properties of this compound and its potential use as an antibacterial and antifungal agent. In agriculture, research could focus on optimizing the use of this compound to enhance crop yields and improve stress tolerance in plants. In materials science, further studies could investigate the photochromic properties of this compound and its potential use in various applications, such as sensors and displays.
合成法
The synthesis of N'-(4-hydroxy-3-iodobenzylidene)-2-(3-methylphenoxy)acetohydrazide involves the reaction of 4-hydroxy-3-iodobenzaldehyde with 2-(3-methylphenoxy)acetic acid hydrazide in the presence of a base. The reaction produces a yellow solid that is then purified through recrystallization. The yield of the reaction is typically around 50%.
科学的研究の応用
N'-(4-hydroxy-3-iodobenzylidene)-2-(3-methylphenoxy)acetohydrazide has been studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, this compound has been investigated for its anti-cancer properties, as it has been shown to inhibit the growth of several cancer cell lines. Additionally, this compound has been studied for its potential use as an antibacterial and antifungal agent.
In agriculture, this compound has been investigated for its ability to enhance plant growth and improve crop yields. Studies have shown that this compound can increase the germination rate of seeds and promote root growth in plants. Additionally, this compound has been shown to improve the resistance of plants to various stress factors, such as drought and salt stress.
In materials science, this compound has been studied for its potential use as a photochromic material, as it exhibits reversible color changes upon exposure to light.
特性
IUPAC Name |
N-[(E)-(4-hydroxy-3-iodophenyl)methylideneamino]-2-(3-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15IN2O3/c1-11-3-2-4-13(7-11)22-10-16(21)19-18-9-12-5-6-15(20)14(17)8-12/h2-9,20H,10H2,1H3,(H,19,21)/b18-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQGSVNFCXONNQX-GIJQJNRQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NN=CC2=CC(=C(C=C2)O)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)OCC(=O)N/N=C/C2=CC(=C(C=C2)O)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15IN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![methyl 1-sec-butyl-7-cyclopropyl-2-mercapto-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B6002996.png)
![N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-({5-[2-(difluoromethoxy)phenyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B6003009.png)
![N-[5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]-N'-(3-methoxyphenyl)urea](/img/structure/B6003012.png)
![2-[(1-acetyl-4-piperidinyl)oxy]-5-methoxy-N-(2-phenylpropyl)benzamide](/img/structure/B6003021.png)
![2,3-dimethyl-1-(4-pyridinylmethyl)-5,6,7,8-tetrahydro-1H-pyrrolo[2,3-b]quinolin-4-amine](/img/structure/B6003025.png)
amino]-1-piperidinyl}methyl)-1H-pyrazole-3-carboxylate](/img/structure/B6003036.png)
![{3-(4-fluorobenzyl)-1-[(3-methyl-1H-pyrazol-5-yl)methyl]-3-piperidinyl}methanol](/img/structure/B6003040.png)
![N,N-dimethyl-3-{4-[(phenoxyacetyl)amino]phenyl}propanamide](/img/structure/B6003050.png)
![isopropyl 4-[4-(4-hydroxy-3-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoate](/img/structure/B6003058.png)
![N-allyl-7-(4-isopropylbenzyl)-6-oxo-2,7-diazaspiro[4.5]decane-2-carboxamide](/img/structure/B6003061.png)
![2-[4-({3-[(3,4-dimethylphenyl)amino]-1-piperidinyl}methyl)phenoxy]ethanol](/img/structure/B6003062.png)


amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B6003067.png)
